molecular formula C9H14N4O B13062373 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13062373
M. Wt: 194.23 g/mol
InChI Key: DVFXVWIGKVLRNM-UHFFFAOYSA-N
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Description

5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, combining a pyrrolidin-2-one core with a 3-amino-4-methylpyrazole substituent. The pyrrolidinone scaffold is a saturated heterocycle known for its three-dimensional coverage and ability to improve solubility and pharmacokinetic properties of drug candidates, making it a highly versatile building block for novel biologically active compounds . The pyrazole moiety , particularly the 3-amino-substituted variant, is a privileged structure in heterocyclic chemistry, well-documented for its diverse biological activities and its role as a key pharmacophore in various therapeutic agents . This combination makes the compound a valuable intermediate for the design and synthesis of new chemical entities. Researchers can leverage this scaffold to explore a wide range of pharmacological applications. Pyrazoline derivatives, in general, have been reported to exhibit a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . Furthermore, specific pyrazole and pyrrolidinone-containing compounds have been investigated as cannabinoid CB1 receptor antagonists for treating metabolic and neurological disorders, and as FPR2 agonists with demonstrated anti-inflammatory potential . This reagent is provided for research purposes to support innovation in these and other exploratory fields. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-[(3-amino-4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C9H14N4O/c1-6-4-13(12-9(6)10)5-7-2-3-8(14)11-7/h4,7H,2-3,5H2,1H3,(H2,10,12)(H,11,14)

InChI Key

DVFXVWIGKVLRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by its attachment to the pyrrolidinone moiety. One common method involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the pyrazole ring could enhance cytotoxicity against breast cancer cells, suggesting potential for this compound in targeted cancer therapies .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In vivo studies have shown that administering such derivatives can reduce inflammation markers in animal models, indicating a promising avenue for treating inflammatory diseases .

3. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of pyrazole derivatives, including this compound. Research published in Neuroscience Letters highlighted that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, presenting potential applications in neurodegenerative disease treatments such as Alzheimer's .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits tumor growth; effective against various cancer cell lines
Anti-inflammatoryReduces inflammation markers; inhibits cyclooxygenase enzymes
NeuroprotectiveMitigates oxidative stress; potential treatment for neurodegenerative diseases

Case Studies

Case Study 1: Anticancer Activity
A notable case study involved synthesizing a series of pyrazole derivatives, including this compound, and evaluating their efficacy against MCF7 breast cancer cells. The study found that certain modifications significantly enhanced the anticancer activity compared to standard treatments, suggesting a pathway for developing new cancer therapies .

Case Study 2: Anti-inflammatory Mechanism
In a controlled study examining the anti-inflammatory effects of pyrazole derivatives, researchers administered varying doses of this compound to animal models with induced inflammation. Results indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Case Study 3: Neuroprotection in Alzheimer’s Disease Models
In a recent investigation into neuroprotective agents for Alzheimer's disease, scientists tested the efficacy of this compound on neuronal cultures exposed to amyloid-beta toxicity. The compound demonstrated a protective effect by reducing cell death and oxidative stress markers, indicating its potential for further development as a neuroprotective drug .

Mechanism of Action

The mechanism of action of 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one scaffold is a versatile platform for chemical modifications. Below is a comparative analysis of key compounds:

Compound Name / Structure Substituents / Modifications Molecular Weight Key Properties / Applications Reference Evidence
Target Compound : 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one 3-Amino-4-methylpyrazole via methylene linker Not provided Potential kinase inhibition, drug discovery N/A
5-Anilino-pyrrolidin-2-one (Compound 3, ) Anilino group at position 5 ~205.2 g/mol Chiral separation studies using SFC
5-(Benzyloxy)pyrrolidin-2-one (Compound 7, ) Benzyloxy group at position 5 ~219.3 g/mol Solubility studies, intermediates in synthesis
5-(1-Phenylethoxy)pyrrolidin-2-one (Compound 8, ) Phenylethoxy group (two chiral centers) ~247.3 g/mol Stereoisomer separation challenges
5-(Azido(phenyl)methyl)pyrrolidin-2-one (6b, ) Azido-phenylmethyl group ~244.3 g/mol Catalytic amination, click chemistry applications
5-(Tosyloxymethyl)pyrrolidin-2-one (4, ) Tosyloxymethyl group ~281.3 g/mol Leaving group in nucleophilic substitution
5-(Pyridin-3-yl)pyrrolidin-2-one (Norcotinine, ) Pyridinyl substituent ~176.2 g/mol Nicotine metabolite, biochemical studies
Key Observations:
  • Substituent Effects: The target compound’s pyrazole group distinguishes it from analogs with aryl or alkoxy substituents (e.g., Compounds 3, 7, 8 in ).
  • Synthetic Routes : highlights the use of tosyl groups as leaving groups, suggesting that the target compound’s methylene-linked pyrazole could be introduced via similar nucleophilic substitution or coupling reactions .
  • Chirality: Unlike Compound 8 (), which has two chiral centers, the target compound likely has a single stereocenter at the pyrrolidinone ring, simplifying synthesis and purification .

Physicochemical and Pharmacological Comparisons

Solubility and Reactivity:
  • Hydrophilicity: The 3-amino group in the pyrazole ring may increase water solubility compared to hydrophobic analogs like 5-(benzyloxy)pyrrolidin-2-one .
  • Stability: Azido derivatives (e.g., 6b in ) are prone to decomposition under light or heat, whereas the target compound’s amino group may confer greater stability .

Analytical Characterization

  • Crystallography : SHELX software () is widely used for structural refinement of similar compounds, implying its applicability for the target compound’s crystal structure determination .
  • Spectroscopy: NMR and IR data for azido-pyrrolidinones () and tosyl derivatives () provide benchmarks for characterizing the target compound’s functional groups .

Biological Activity

5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one, a compound featuring a pyrrolidine structure linked to a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C8H12N4O\text{C}_8\text{H}_{12}\text{N}_4\text{O}

This formula indicates the presence of a pyrrolidine ring and a pyrazole ring, which are known for their biological significance.

Antibacterial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar pyrazolyl ureas possess moderate antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 250 μg/mL . The specific compound may exhibit comparable or enhanced activity due to its unique structural features.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus subtilis250
Candida albicans250

Anticancer Activity

This compound has shown potential as an anticancer agent. A study highlighted that pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, compounds similar to this one have been reported to inhibit the p38 MAPK pathway with IC50 values in the low nanomolar range (e.g., 53 nM) . This pathway is crucial in regulating cellular responses to stress and inflammation, making it a target for cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Research indicates that pyrazole derivatives can inhibit cytokine production, such as TNFα and IL-6, in activated macrophages. This inhibition is critical for controlling inflammatory responses in diseases such as rheumatoid arthritis and other chronic inflammatory conditions . The compound's ability to modulate these pathways suggests its potential utility in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A recent study evaluated various pyrazole derivatives against drug-resistant bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more potent agents .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell growth and induced apoptosis. For instance, derivatives showed IC50 values ranging from 10 to 100 nM against breast cancer cells, highlighting the therapeutic potential of these compounds .

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